2-Cyclopropoxy-4-fluorobenzoic acid
Overview
Description
2-Cyclopropoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzoic acid core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a fluoride source like potassium fluoride (KF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids with different functional groups.
Esterification: Esters of this compound.
Reduction: 2-Cyclopropoxy-4-fluorobenzyl alcohol.
Scientific Research Applications
2-Cyclopropoxy-4-fluorobenzoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with only a fluorine atom attached to the benzoic acid core.
2-Fluorobenzoic acid: Another analog with the fluorine atom in a different position on the benzoic acid ring.
Cyclopropoxybenzoic acids: Compounds with a cyclopropoxy group attached to the benzoic acid core but without the fluorine atom.
Uniqueness
2-Cyclopropoxy-4-fluorobenzoic acid is unique due to the combination of the cyclopropoxy group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and specificity in various applications compared to its analogs.
Properties
IUPAC Name |
2-cyclopropyloxy-4-fluorobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOWOFMKVWNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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